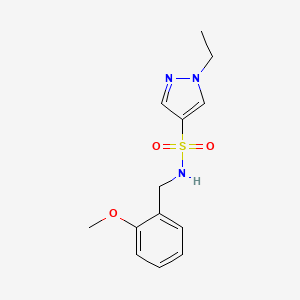

![molecular formula C18H21F3N6O2 B5500108 N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5500108.png)

N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(trifluoromethyl)phenyl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of urea derivatives, including compounds similar to our compound of interest, often involves innovative approaches to ensure efficiency and environmental friendliness. One method demonstrated the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for the synthesis of ureas from carboxylic acids, showcasing good yields under milder conditions and compatibility with various protecting groups (Kishore Thalluri et al., 2014). This process's adaptability and eco-friendliness suggest potential applicability in synthesizing our target compound.

Molecular Structure Analysis

The determination of molecular structures of compounds like our target involves advanced techniques such as X-ray diffraction and density functional theory (DFT) calculations. For instance, the crystal structure and DFT study of a new pyrido[2,3-d]pyrimidine compound revealed insights into its conformation and intermolecular interactions, providing a blueprint for understanding similar compounds (Hong Sun et al., 2022).

Chemical Reactions and Properties

The chemical behavior of urea derivatives is influenced by their functional groups and molecular structure. Studies on the association of N-(pyridin-2-yl),N'-substituted ureas with various hydrogen bonding counterparts highlighted the classical substituent effect on complex formation, crucial for understanding the reactivity of similar compounds (B. Ośmiałowski et al., 2013).

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility, melting point, and crystallinity, are key to their application and handling. Investigations into the synthesis and crystal structure of related compounds provide valuable data on these aspects, enabling predictions about the physical properties of our compound of interest (Xin-jian Song et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential for interactions with other molecules, are fundamental to the compound's applications. Research on reactions of similar urea compounds with various reagents offers insights into the chemical properties and potential reactivity pathways of our target compound (S. Jung et al., 2008).

Scientific Research Applications

Anti-CML Activity and PI3K/AKT Signaling Pathway Inhibition

A study involving the design and synthesis of novel urea derivatives, including compounds with structures related to N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(trifluoromethyl)phenyl]urea, demonstrated potent activity against human chronic myeloid leukemia (CML) cell line K562. These compounds showed significant biological activity in cellular assays, with low cellular toxicity. They exhibited an induced-apoptosis effect on the CML cell line and impacted the PI3K/Akt signaling pathway, suggesting their potential as lead molecules for chronic myeloid leukemia and cancer treatment (Li et al., 2019).

Antibacterial and Antifungal Activities

Research on N-alkyl substituted urea derivatives, including those with morpholine moieties similar to the compound , revealed antibacterial and antifungal properties. The compounds showed potent antimicrobial activities against both Gram-positive and Gram-negative bacteria as well as fungi, highlighting their potential in developing new antimicrobial agents (Zheng et al., 2010).

Chemical Synthesis and Structural Studies

The utility of urea derivatives in chemical synthesis has been demonstrated through various studies. For instance, research on the Lossen rearrangement highlighted the synthesis of ureas from carboxylic acids using specific reagents, offering a method to achieve good yields without racemization under mild conditions. This process is significant for synthesizing ureas, including those related to the compound , in an environmentally friendly and cost-effective manner (Thalluri et al., 2014).

Enzyme Inhibition Studies

Compounds structurally related to N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(trifluoromethyl)phenyl]urea have been studied for their enzyme inhibition properties. For example, tetrahydropyrimidine derivatives were tested for their ability to inhibit carbonic anhydrase and cholinesterase enzymes, showing effective inhibition profiles. Such studies are vital for understanding the potential therapeutic applications of these compounds in treating conditions related to enzyme dysregulation (Sujayev et al., 2016).

properties

IUPAC Name |

1-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]-3-[3-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N6O2/c19-18(20,21)13-2-1-3-14(10-13)26-17(28)23-5-4-22-15-11-16(25-12-24-15)27-6-8-29-9-7-27/h1-3,10-12H,4-9H2,(H,22,24,25)(H2,23,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWASONCZBXZCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)NCCNC(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((6-Morpholinopyrimidin-4-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-ethyl-1H-pyrazol-5-yl)-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}piperidine](/img/structure/B5500041.png)

![methyl 3-{4-[2-amino-3-cyano-5-methyl-6-(5-methyl-2-furyl)pyridin-4-yl]-1H-pyrazol-1-yl}propanoate](/img/structure/B5500043.png)

![1-[(3-methyl-1-benzofuran-2-yl)carbonyl]azocane](/img/structure/B5500052.png)

![5-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5500053.png)

![{1-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1,4-diazepan-6-yl}acetic acid](/img/structure/B5500060.png)

![N-cyclobutyl-7-[3-(3-thienyl)propanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5500077.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-5-(3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5500080.png)

![N-(4-fluorophenyl)-2-{3-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]-1H-indol-1-yl}acetamide](/img/structure/B5500086.png)

![N-{2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5500089.png)

![[(5-cyclopropyl-3-isoxazolyl)methyl]methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5500097.png)

![4-{4-[(4-fluorobenzyl)oxy]phenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5500111.png)

![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5500114.png)